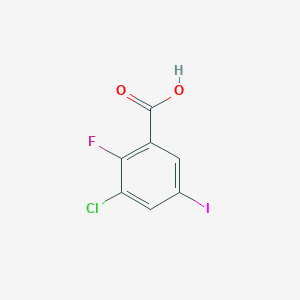

3-Chloro-2-fluoro-5-iodobenzoic acid

Description

BenchChem offers high-quality 3-Chloro-2-fluoro-5-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-5-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKLXXFYOXTQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Chloro-2-fluoro-5-iodobenzoic Acid (CAS 1000162-09-3): A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, polyhalogenated aromatic scaffolds offer unparalleled opportunities for precise molecular tuning. 3-Chloro-2-fluoro-5-iodobenzoic acid (CAS: 1000162-09-3) stands out as a highly specialized building block[1]. By strategically positioning three distinct halogens—chlorine, fluorine, and iodine—around a benzoic acid core, this compound presents a unique electronic topography[1]. It serves as a critical intermediate in the synthesis of Aurora A kinase inhibitors[1],[2], hypervalent iodine reagents[3], and complex metal-organic frameworks (MOFs)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and field-proven protocols for its application in drug discovery.

Physicochemical & Structural Profiling

The reactivity and biological utility of 3-chloro-2-fluoro-5-iodobenzoic acid are dictated by the distinct electronic contributions of its substituents. The halogens exert a dual electronic effect: a strong electron-withdrawing inductive effect (-I) through the sigma framework, and an electron-donating resonance effect (+R) into the pi-system[1]. The ortho-fluorine atom significantly lowers the pKa of the carboxylic acid via inductive withdrawal, while the heavy iodine atom at the C5 position provides a highly polarizable surface ideal for halogen bonding in biological targets or oxidative addition in transition-metal catalysis[1],[3].

Quantitative Data Summary

| Property | Value |

| CAS Number | 1000162-09-3[1],[4] |

| Molecular Formula | C₇H₃ClFIO₂[1] |

| Molecular Weight | 300.45 g/mol [1] |

| Physical Form | Solid |

| InChI Key | XEKLXXFYOXTQJZ-UHFFFAOYSA-N |

| GHS Classification | Warning (H302, H315, H319, H335),[5] |

| Storage Conditions | 4°C, protect from light |

Mechanistic Synthesis: Regioselective Iodination

The synthesis of 3-chloro-2-fluoro-5-iodobenzoic acid relies on the highly regioselective electrophilic aromatic substitution of the 3-chloro-2-fluorobenzoic acid precursor[1].

Causality of the Directing Effects

The aromatic ring is heavily deactivated by the electron-withdrawing carboxylic acid and the halogens[1]. However, the regiochemistry is strictly governed by a synergistic directing effect:

-

The -COOH group at C1 is meta-directing, pushing electrophilic attack toward C3 and C5[1].

-

The -F group at C2 and -Cl group at C3 are ortho/para-directing[1].

-

Because C3 is already occupied by chlorine, the para-position relative to fluorine (C5) becomes the most electronically favored and sterically accessible site for iodination[1].

Figure 1: Synergistic electronic directing effects enabling regioselective C5 iodination.

Protocol 1: Super-Electrophilic Iodination Workflow

Because the ring is highly deactivated, standard iodine/oxidant mixtures are often insufficient. The protocol utilizes N-iodosuccinimide (NIS) in concentrated sulfuric acid (H₂SO₄) to generate a highly reactive, protonated "super-electrophile" (I⁺ equivalent) capable of functionalizing the electron-poor scaffold[6].

-

Preparation: Dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in concentrated H₂SO₄ (approx. 4 mL/mmol). Cool the reaction vessel to ≤5°C using an ice-water bath[6].

-

Causality: Concentrated H₂SO₄ acts as both the solvent and the strong acid catalyst required to protonate NIS. Cooling is mandatory to prevent uncontrolled exothermic decomposition and suppress non-selective poly-iodination.

-

-

Electrophile Addition: Add NIS (1.05 eq) portion-wise, ensuring the internal temperature remains below 5°C[6].

-

Reaction Progression: Stir the mixture at 5°C for 3 hours, then allow it to warm to room temperature and stir for an additional 13 hours[6].

-

Self-Validation: Monitor via LC-MS. The starting material mass should diminish, replaced by the M+126 peak of the iodinated product.

-

-

Quenching: Slowly pour the reaction mixture into crushed ice/water (approx. 20 mL/mmol) under vigorous stirring[6].

-

Causality: This safely dilutes the acid and forces the highly hydrophobic polyhalogenated product to precipitate.

-

-

Workup & Validation: Filter the crude precipitate. Wash the filter cake thoroughly with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

-

Self-Validation: Thiosulfate reduces any unreacted electrophilic iodine (I₂/I⁺) to water-soluble iodide (I⁻). A successful wash is visually confirmed by the disappearance of any yellow/brown iodine staining, leaving a white/off-white solid.

-

-

Isolation: Wash with cold distilled water to remove residual salts and dry under high vacuum[6].

Applications in Drug Discovery: Aurora A Kinase Inhibitors

3-Chloro-2-fluoro-5-iodobenzoic acid is a highly valued building block in the design of Aurora A kinase inhibitors, which are actively investigated for oncology therapeutics[1],[2]. The polyhalogenated aryl ring often occupies the hydrophobic hinge region of the kinase. The specific substitution pattern enhances metabolic stability, while the C5-iodine can be utilized for late-stage functionalization (e.g., Suzuki or Sonogashira couplings) to explore chemical space[1].

To integrate this scaffold into an active pharmaceutical ingredient (API), it is typically conjugated to an amine-bearing pyrimidine or pyrazole core via amide coupling[7].

Figure 2: Workflow for HATU-mediated amide coupling in Aurora A inhibitor synthesis.

Protocol 2: HATU-Mediated Amide Coupling Workflow

Due to the steric hindrance from the ortho-fluorine and the deactivated nature of the carboxylic acid, standard carbodiimides (like DCC or EDC) often yield poor results[2]. HATU (or TBTU) is employed to generate a highly reactive 7-azabenzotriazole (OAt) active ester[2],[7].

-

Activation: In an oven-dried flask under nitrogen, dissolve 3-chloro-2-fluoro-5-iodobenzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature.

-

Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. The subsequent rearrangement forms the highly electrophilic OAt ester.

-

-

Coupling: Add the target amine scaffold (1.0 eq) to the activated mixture. Stir at room temperature for 4–8 hours[2],[7].

-

Monitoring: Confirm the complete consumption of the amine via TLC or LC-MS.

-

Workup & Validation: Dilute the mixture with ethyl acetate. Perform sequential washes:

-

1M HCl Wash: Removes unreacted amine and residual DIPEA.

-

Saturated NaHCO₃ Wash: Removes unreacted carboxylic acid and acidic byproducts.

-

Brine Wash (x3): Crucial for removing the high-boiling DMF solvent from the organic layer.

-

Self-Validation: The sequential acid/base washes systematically isolate the neutral amide product in the organic phase.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography[7].

Advanced Applications in Materials and Methodology

Beyond oncology, the unique properties of 1000162-09-3 enable several advanced applications:

-

Hypervalent Iodine Reagents: The C-I bond can be oxidized using m-chloroperoxybenzoic acid (mCPBA) or sodium perborate in acetic acid to form hypervalent iodine(III) compounds (e.g., [bis(acetoxy)iodo]arenes), which serve as powerful, environmentally benign oxidants in organic synthesis[3].

-

¹⁹F NMR Probes & MOFs: The related fluorinated benzoic acid scaffolds are utilized to prepare fluorine probes for metabolomics studies via ¹⁹F NMR spectroscopy[1],[2]. Furthermore, the carboxylic acid moiety coordinates strongly to metal centers, enabling the construction of advanced Metal-Organic Frameworks (MOFs) with tailored porosity[1],[2].

References

- Benchchem. "3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3".

- Aaron Chemicals. "1000162-09-3 | 3-Chloro-2-fluoro-5-iodobenzoic acid".

- Sigma-Aldrich. "3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3".

- Sigma-Aldrich. "Safety Information: 3-Chloro-2-fluoro-5-iodobenzoic acid".

- Ossila. "3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7".

- MDPI Pharmaceuticals. "Search for Potent and Selective Aurora A Inhibitors Based on General Ser/Thr Kinase Pharmacophore Model".

- Google Patents. "US 2008/0207618 A1 - Patent Application Publication".

- Benchchem. "Synthesis and Reactivity of Hypervalent Iodine Derivatives".

Sources

- 1. 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3 | Benchchem [benchchem.com]

- 4. aaronchem.com [aaronchem.com]

- 5. 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3 [sigmaaldrich.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. mdpi.com [mdpi.com]

The Chemical and Physical Properties of 3-Chloro-2-fluoro-5-iodobenzoic Acid: A Technical Guide for Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physical properties, electronic landscape, and self-validating synthetic protocols.

Introduction to Polyhalogenated Aromatic Scaffolds

In modern medicinal chemistry and advanced materials science, polyhalogenated aromatic compounds serve as highly versatile building blocks. 3-Chloro-2-fluoro-5-iodobenzoic acid (CAS: 1000162-09-3) is a premier example of such a scaffold[1]. By strategically positioning three distinct halogens (chlorine, fluorine, and iodine) alongside a carboxylic acid moiety on a single benzene ring, this molecule offers an intricate electronic landscape.

As application scientists, we leverage this specific substitution pattern to achieve orthogonal reactivity. The distinct bond dissociation energies and electronic effects of each substituent allow for the stepwise, highly selective introduction of functional groups. Notably, the precursor to this compound (3-chloro-2-fluorobenzoic acid) has been successfully utilized in the synthesis of Aurora A kinase inhibitors—a critical class of targeted cancer therapies[1]. The addition of the iodine atom at the C5 position transforms this scaffold into a powerful intermediate for cross-coupling reactions, accelerating the discovery of novel therapeutics and advanced materials like metal-organic frameworks (MOFs)[1].

Physical and Chemical Properties

Understanding the fundamental physicochemical properties of a building block is the first step in designing robust synthetic workflows. The table below consolidates the core quantitative data for 3-Chloro-2-fluoro-5-iodobenzoic acid[1][2].

| Property | Specification |

| Chemical Name | 3-Chloro-2-fluoro-5-iodobenzoic acid |

| CAS Registry Number | 1000162-09-3 |

| Molecular Formula | C₇H₃ClFIO₂ |

| Molecular Weight | 300.45 g/mol |

| InChI Key | XEKLXXFYOXTQJZ-UHFFFAOYSA-N |

| Physical Form | Solid |

| Storage Conditions | 4°C, protect from light (to prevent photolytic C-I cleavage) |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

Electronic Landscape and Orthogonal Reactivity

The true value of 3-Chloro-2-fluoro-5-iodobenzoic acid lies in the causality of its reactivity, which is dictated by the dual electronic effects—inductive withdrawal (-I) and resonance donation (+R)—of its substituents[1].

-

Fluorine (C2): Highly electronegative, exerting a strong -I effect that deactivates the ring toward electrophilic aromatic substitution, while its small atomic radius minimizes steric hindrance.

-

Chlorine (C3): Provides a balance of steric shielding and inductive deactivation, locking the conformation of adjacent substituents in complex drug targets.

-

Iodine (C5): Features the weakest carbon-halogen bond (C-I bond dissociation energy is ~238 kJ/mol, compared to ~485 kJ/mol for C-F). This thermodynamic vulnerability makes the C5 position the primary and exclusive site for initial transition-metal-catalyzed cross-coupling[3].

-

Carboxylic Acid (C1): Acts as a strong electron-withdrawing group (-M effect) and serves as an anchor for amidation or esterification[1].

Caption: Electronic and steric contributions of substituents on the 3-Chloro-2-fluoro-5-iodobenzoic acid core.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choice.

Protocol 1: Carboxyl Protection via Fischer-Speier Esterification

Objective: Mask the free carboxylic acid to improve solubility in organic solvents and prevent the deactivation of basic catalysts in downstream cross-coupling reactions[4].

Causality: The electron-withdrawing halogens decrease the nucleophilicity of the carbonyl oxygen. Therefore, a strong acid catalyst (H₂SO₄) and thermal driving force (reflux) are required to push the equilibrium toward the ester[4].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 equivalent of 3-Chloro-2-fluoro-5-iodobenzoic acid in anhydrous methanol (to achieve a 0.5 M concentration).

-

Catalysis: Cool the flask to 0°C using an ice bath. Dropwise, add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄). Reasoning: Slow addition prevents localized exothermic degradation.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C for 8–10 hours.

-

Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). Stain with bromocresol green; the disappearance of the yellow acidic spot confirms complete conversion.

-

Quenching & Workup: Cool to room temperature and concentrate under reduced pressure to remove excess methanol. Redissolve the crude residue in ethyl acetate (EtOAc).

-

Neutralization: Wash the organic layer twice with saturated aqueous NaHCO₃. Reasoning: This neutralizes the H₂SO₄ catalyst and extracts any unreacted starting material into the aqueous phase.

-

Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure methyl ester intermediate.

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: Selectively form a new C-C bond at the C5 position using an arylboronic acid, leaving the C2-F and C3-Cl bonds fully intact[3].

Causality: Palladium(0) undergoes oxidative addition preferentially at the weakest carbon-halogen bond. The C-I bond at C5 is selectively activated at moderate temperatures (80°C), preventing off-target polymerization or dechlorination[3].

Step-by-Step Methodology:

-

Degassing: Charge an oven-dried Schlenk flask with the methyl ester intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Evacuate the flask and backfill with Argon three times. Reasoning: Oxygen rapidly oxidizes and deactivates the Pd(0) catalyst.

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Reasoning: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step.

-

Catalyst Initiation: Under a positive stream of Argon, add Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the sealed flask to 80°C for 12 hours.

-

Validation (LC-MS): Confirm the consumption of the starting material and the formation of the product mass via Liquid Chromatography-Mass Spectrometry.

-

Workup & Purification: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Caption: Orthogonal functionalization workflow of 3-Chloro-2-fluoro-5-iodobenzoic acid.

Applications in Drug Development and Materials Science

The highly programmable nature of 3-Chloro-2-fluoro-5-iodobenzoic acid makes it an invaluable asset across multiple scientific domains:

-

Targeted Oncology: The scaffold is heavily utilized in the synthesis of Aurora A kinase inhibitors. By coupling complex aryl groups at the C5 position and converting the carboxylic acid into an amide, researchers can precisely tune the molecule to fit the ATP-binding pocket of the kinase[1].

-

Metabolomics & Analytical Chemistry: The distinct fluorine atom at the C2 position allows derivatives of this compound to be used as highly sensitive ¹⁹F NMR probes. Because fluorine has a 100% natural isotopic abundance and no background signal in biological systems, these probes are ideal for tracking drug metabolism in vivo[1].

-

Advanced Materials: Halogenated benzoic acids are critical precursors for the synthesis of rigid liquid crystals and highly porous Metal-Organic Frameworks (MOFs). The specific substitution pattern of this compound can be exploited to create materials with unique optical and gas-sorption properties[1].

References

- Source: benchchem.

- Source: sigmaaldrich.

- Title: 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3 | Benchchem (Suzuki Coupling Protocols)

- Title: 4-Chloro-2,6-diiodobenzoic acid | 1048025-61-1 | Benchchem (Esterification Protocols)

Sources

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-iodobenzoic Acid: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds

3-Chloro-2-fluoro-5-iodobenzoic acid is a polyhalogenated aromatic carboxylic acid, a class of compounds of significant interest in the fields of medicinal chemistry and materials science. Its formal IUPAC name is 3-chloro-2-fluoro-5-iodobenzoic acid .[1][2] This molecule serves as a versatile synthetic intermediate, primarily owing to the distinct electronic properties and reactivity of its three different halogen substituents—chlorine, fluorine, and iodine—strategically positioned on a benzoic acid scaffold.[3] The presence of multiple halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making such compounds highly valuable in the design of novel therapeutics.[3]

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 3-chloro-2-fluoro-5-iodobenzoic acid, with a particular focus on its role as a precursor in the development of targeted cancer therapies.

Chemical and Physical Properties

The fundamental properties of 3-Chloro-2-fluoro-5-iodobenzoic acid are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-2-fluoro-5-iodobenzoic acid | [1][2] |

| Synonyms | 3-chloro-2-fluoro-5-iodo-benzoic acid | [4] |

| CAS Number | 1000162-09-3 | [1][2][4] |

| Molecular Formula | C₇H₃ClFIO₂ | [1][2] |

| Molecular Weight | 300.45 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Store at 4°C, protect from light | [4] |

Synthesis and Purification

The synthesis of polysubstituted halogenated benzoic acids like 3-chloro-2-fluoro-5-iodobenzoic acid typically requires a sequential approach to ensure correct regiochemistry. The order in which the halogens are introduced is crucial and is dictated by the directing effects of the substituents already present on the aromatic ring.[3]

A plausible and logical synthetic route to 3-chloro-2-fluoro-5-iodobenzoic acid involves the regioselective iodination of the commercially available precursor, 3-chloro-2-fluorobenzoic acid. The directing effects of the existing substituents—the ortho, para-directing halogens and the meta-directing carboxylic acid—would favor the introduction of the iodine atom at the 5-position.[3]

Caption: General synthetic workflow for 3-Chloro-2-fluoro-5-iodobenzoic acid.

Representative Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid

Step 1: Nitration of 2-Chlorobenzoic Acid

-

To a stirred solution of 2-chlorobenzoic acid in concentrated sulfuric acid, slowly add nitric acid while maintaining the temperature between -5°C and 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice water.

-

Filter the resulting precipitate, wash with water, and dry under reduced pressure to yield 2-chloro-5-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

-

Suspend 2-chloro-5-nitrobenzoic acid in a mixture of ethanol and water containing ammonium chloride.

-

Add iron powder to the suspension and heat the mixture to reflux for 5 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the hot mixture and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization from a suitable solvent like ethyl acetate to yield 2-chloro-5-aminobenzoic acid.

Step 3: Diazotization and Iodination (Sandmeyer Reaction)

-

Suspend 2-chloro-5-aminobenzoic acid in an aqueous solution of sulfuric acid and cool to 0-10°C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.

-

After the diazotization is complete, add urea to quench any excess nitrous acid.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Rapidly add the potassium iodide solution to the diazonium salt solution.

-

Allow the mixture to warm to room temperature and stir until nitrogen evolution ceases.

-

Filter the precipitate, dissolve it in ethyl acetate, and wash sequentially with dilute hydrochloric acid, sodium bisulfite solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a solvent such as toluene to afford 2-chloro-5-iodobenzoic acid.

Analytical Characterization

A comprehensive characterization using various spectroscopic techniques is essential to confirm the identity and purity of 3-chloro-2-fluoro-5-iodobenzoic acid. The following is a description of the expected analytical data based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons. The electron-withdrawing effects of the three halogen substituents and the carboxylic acid group will cause these protons to resonate in the downfield region, likely between 7.5 and 8.5 ppm. The coupling patterns will be influenced by the adjacent fluorine and other protons. The carboxylic acid proton will appear as a broad singlet further downfield, typically above 12 ppm.[3]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-175 ppm. The six aromatic carbons will have chemical shifts determined by the electronic effects of the attached halogens. The carbons directly bonded to the electronegative fluorine and chlorine atoms will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong absorption for the C=O (carbonyl) stretch will be present around 1700 cm⁻¹. The C-F, C-Cl, and C-I stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The technique should yield a molecular ion peak corresponding to the exact mass of C₇H₃ClFIO₂. The isotopic pattern of the molecular ion will be characteristic of the presence of one chlorine atom.

Applications in Drug Discovery and Development

The strategic placement of different halogens on a single aromatic ring makes 3-chloro-2-fluoro-5-iodobenzoic acid a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3]

Key Intermediate for Aurora A Kinase Inhibitors

A significant application of the precursor, 3-chloro-2-fluorobenzoic acid, is in the synthesis of Aurora A kinase inhibitors .[3] Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division, and its overexpression is implicated in the development and progression of various cancers. Therefore, it is a key target for anticancer drug development.

The introduction of an iodine atom at the 5-position of the 3-chloro-2-fluorobenzoic acid scaffold provides a crucial handle for further chemical modifications. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3] These reactions are powerful tools for constructing complex molecular architectures, allowing for the systematic exploration of the chemical space around the core scaffold to optimize the potency and selectivity of the inhibitors.

The halogen substituents on the phenyl ring are crucial for the inhibitory activity against Aurora A kinase. They can form key interactions within the ATP-binding pocket of the enzyme, influencing the inhibitor's affinity and conformation. The specific substitution pattern of 3-chloro-2-fluoro-5-iodobenzoic acid offers a unique combination of steric and electronic properties that can be exploited in the rational design of next-generation Aurora A kinase inhibitors.

Caption: Role of Aurora A Kinase in mitosis and its inhibition.

Safety and Handling

3-Chloro-2-fluoro-5-iodobenzoic acid is associated with several hazard statements, and appropriate safety precautions must be taken during its handling and use.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

-

Good Buy SHOP. (n.d.). 3-Chloro-2-fluoro-5-iodobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

Sources

Spectroscopic Profiling and Analytical Validation of 3-Chloro-2-fluoro-5-iodobenzoic Acid: A Comprehensive Guide for Preclinical Development

Executive Summary

The strategic design of polyhalogenated benzoic acids offers a rich platform for selective chemical transformations in modern drug discovery. Specifically, 3-chloro-2-fluoro-5-iodobenzoic acid (CAS: 1000162-09-3) is a highly functionalized intermediate[1][2]. Its precursor, 3-chloro-2-fluorobenzoic acid, is a well-established building block utilized in the synthesis of highly potent Aurora A kinase inhibitors—a critical class of molecules investigated for oncology applications[1][3].

As a Senior Application Scientist, establishing a self-validating, orthogonal analytical workflow is paramount before utilizing this compound in complex syntheses. Relying on a single spectroscopic method is insufficient due to the complex electronic interplay of three distinct halogens. This whitepaper details the structural rationale, causality-driven experimental protocols, and orthogonal spectroscopic data (NMR, FT-IR, HRMS) required to unambiguously validate the integrity of this molecule.

Chemical Significance & Structural Rationale

Every functional group on the 3-chloro-2-fluoro-5-iodobenzoic acid scaffold serves a distinct, programmable purpose in synthetic chemistry[1]:

-

Carboxylic Acid (C1): Acts as the primary anchor for peptide coupling (e.g., using HATU or TBTU) to amine scaffolds during the synthesis of kinase inhibitors[3][4].

-

Fluorine (C2): Modulates the pKa of the adjacent carboxylic acid, increases lipophilicity, and acts as a highly sensitive ¹⁹F NMR probe for metabolomics and target-binding assays[1][4].

-

Chlorine (C3): Provides essential steric bulk and electronic tuning to lock the conformation of the aromatic ring when bound to target kinase pockets[3].

-

Iodine (C5): Serves as the primary reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) to extend the molecular architecture[1].

Experimental Workflow for Analytical Validation

To ensure rigorous structural confirmation, the following orthogonal workflow is employed. The causality behind these specific techniques is rooted in the physical chemistry of the molecule.

Figure 1: Orthogonal spectroscopic workflow for the structural validation of polyhalogenated benzoic acids.

Step-by-Step Analytical Protocols

Protocol 1: High-Resolution NMR Acquisition

-

Causality: DMSO-d₆ is strictly chosen over CDCl₃. The strong hydrogen-bond accepting nature of DMSO disrupts the tightly bound carboxylic acid dimers, ensuring a sharp, well-resolved O-H proton signal and preventing concentration-dependent chemical shift drift.

-

Solvation: Dissolve 15.0 mg of the solid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS. Vortex until complete dissolution is achieved.

-

Acquisition (¹H): Run a standard ¹H pulse sequence with 16 scans and a relaxation delay (D1) of 2.0 s to ensure accurate integration of the highly deshielded aromatic protons.

-

Acquisition (¹³C & ¹⁹F): Run a ¹³C{¹H} decoupled sequence with a minimum of 512 scans to resolve the quaternary carbons and observe C-F splitting. Follow with a ¹⁹F sequence using a wide sweep width centered around -100 ppm.

Protocol 2: ATR-FTIR Solid-State Analysis

-

Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting. KBr can induce solid-state halogen exchange or absorb atmospheric moisture, which would artificially obscure the critical O-H stretching region of the carboxylic acid.

-

Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and collect an ambient background spectrum.

-

Application: Place ~2 mg of the neat solid directly onto the center of the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

-

Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹) and apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol 3: ESI-HRMS Isotopic Profiling

-

Causality: Negative electrospray ionization (ESI-) is mandated because the carboxylic acid moiety readily deprotonates, yielding a highly stable [M-H]⁻ pseudo-molecular ion. LC-MS grade methanol is used without acidic modifiers to promote this spontaneous deprotonation.

-

Dilution: Prepare a 1 µg/mL working solution in pure LC-MS grade methanol.

-

Injection: Infuse the sample directly into the ESI source at 10 µL/min.

-

Acquisition: Acquire high-resolution full-scan data (m/z 100–500). Analyze the isotopic cluster around m/z 298.87 to verify the presence of the chlorine isotope pattern.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profiling of this compound requires careful deconvolution of the spin-spin coupling network. The aromatic region contains two distinct protons, H4 and H6. H6 is highly deshielded due to the combined ortho-effects of the carboxylic acid and the iodine atom. The ¹³C spectrum is characterized by extensive carbon-fluorine spin-spin splitting, while the heavy-atom effect of iodine causes a dramatic upfield shift of C5[1].

Figure 2: Spin-spin coupling network for the aromatic protons and fluorine atom.

Table 1: Multi-Nuclear NMR Assignments (DMSO-d₆)

| Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment / Causality |

| ¹H | 13.50 | br s | - | COOH : Broadened by dynamic proton exchange. |

| ¹H | 8.41 | dd | ⁴J_HH = 2.1, ⁵J_HF = 0.8 | H-6 : Deshielded by ortho-COOH and ortho-I. |

| ¹H | 7.81 | dd | ⁴J_HF = 6.5, ⁴J_HH = 2.1 | H-4 : Exhibits strong meta-coupling to fluorine. |

| ¹³C | 164.5 | s | - | C=O : Carbonyl carbon. |

| ¹³C | 154.2 | d | ¹J_CF ≈ 255.0 | C-2 (F) : Massive one-bond C-F splitting. |

| ¹³C | 125.5 | d | ²J_CF ≈ 18.5 | C-1 : Two-bond coupling to adjacent fluorine. |

| ¹³C | 122.8 | d | ²J_CF ≈ 20.0 | C-3 (Cl) : Two-bond coupling to adjacent fluorine. |

| ¹³C | 92.5 | d | ⁴J_CF ≈ 3.0 | C-5 (I) : Extreme upfield shift due to Iodine heavy-atom effect. |

| ¹⁹F | -114.5 | m | - | F-2 : Split by H-4 and H-6. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The defining feature is the very broad O-H stretch characteristic of hydrogen-bonded carboxylic acids. The carbonyl (C=O) stretch is shifted to a slightly higher wavenumber due to the electron-withdrawing inductive effect of the ortho-fluorine atom.

Table 2: ATR-FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Intensity | Structural Notes |

| 2500 - 3300 | O-H stretch | Strong, Broad | Indicates robust intermolecular H-bonding (dimers). |

| 1705 | C=O stretch | Strong, Sharp | Conjugated carbonyl, inductively shifted by C2-Fluorine. |

| 1580, 1450 | C=C stretch | Medium | Aromatic ring skeletal vibrations. |

| 1240 | C-F stretch | Strong | Highly polar bond yields a strong dipole moment change. |

| 1065 | C-Cl stretch | Medium | - |

| 580 | C-I stretch | Weak-Medium | Low frequency due to the high reduced mass of the C-I bond. |

High-Resolution Mass Spectrometry (HRMS) & Isotopic Fingerprinting

Mass spectrometry provides definitive proof of the molecular formula (C₇H₃ClFIO₂) and isotopic composition. The monoisotopic mass of iodine (126.90 Da) contributes significantly to the overall mass but does not produce a complex isotopic cluster, as iodine is strictly monoisotopic (¹²⁷I). The isotopic fingerprint is entirely driven by the naturally occurring ³⁵Cl and ³⁷Cl isotopes.

Table 3: ESI-HRMS Data (Negative Ion Mode)

| Species | Formula | Exact Mass (m/z) | Relative Abundance | Diagnostic Value |

| [M-H]⁻ (³⁵Cl) | C₇H₂³⁵ClFIO₂ | 298.8771 | 100% | Base peak; confirms successful deprotonation. |

| [M-H]⁻ (³⁷Cl) | C₇H₂³⁷ClFIO₂ | 300.8741 | ~32% | Characteristic 3:1 isotopic ratio confirms a single Cl atom. |

Conclusion

The rigorous structural validation of 3-chloro-2-fluoro-5-iodobenzoic acid requires a multi-modal approach. By utilizing DMSO-d₆ to resolve the NMR spin system, solid-state ATR-FTIR to prevent halogen exchange, and negative-mode ESI-HRMS to capture the precise ³⁵Cl/³⁷Cl isotopic cluster, researchers can establish a self-validating data package. This ensures the highest level of chemical integrity before deploying this scaffold into sensitive downstream applications, such as the synthesis of Aurora A kinase inhibitors or advanced metal-organic frameworks.

References

-

Benchchem : "3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3". Details the utility of the scaffold in cross-coupling and Aurora A inhibitor synthesis. Available at:1

-

Fluorochem : "3-CHLORO-2-FLUORO-5-IODOBENZOIC ACID". Provides canonical SMILES, InChI keys, and structural hazard data. Available at:2

-

Ossila : "3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7". Discusses peptide coupling chemistry (HATU) and ¹⁹F NMR probe applications. Available at: 4

-

MDPI Pharmaceuticals : "Search for Potent and Selective Aurora A Inhibitors Based on General Ser/Thr Kinase Pharmacophore Model". Demonstrates the in-vivo application of 3-chloro-2-fluorobenzoic acid derivatives. Available at: 3

Sources

potential biological activity of 3-Chloro-2-fluoro-5-iodobenzoic acid

Engineering Polyhalogenated Scaffolds: The Biological Activity and Synthetic Utility of 3-Chloro-2-fluoro-5-iodobenzoic Acid in Drug Discovery

Executive Summary

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently leverage polyhalogenated scaffolds to solve complex medicinal chemistry challenges. The compound 3-Chloro-2-fluoro-5-iodobenzoic acid (CAS: 1000162-09-3) represents a masterclass in structural programming. Rather than acting as a passive structural element, this molecule features three orthogonal halogens (F, Cl, I) and a carboxylic acid on a single benzene ring, making it a highly programmable synthetic hub[1]. This whitepaper explores the physicochemical rationale, biological applications (specifically in Aurora A kinase inhibition and oncology), and self-validating experimental workflows for utilizing this advanced building block.

Structural Rationale & Physicochemical Profiling

In drug design, the strategic placement of halogens dictates both the metabolic fate and the synthetic versatility of a molecule. The substitution pattern of 3-chloro-2-fluoro-5-iodobenzoic acid is not arbitrary; it is engineered for precise reactivity[2]:

-

2-Fluoro Substituent: The strong inductive electron-withdrawing effect (-I) of fluorine lowers the pKa of the adjacent carboxylic acid, enhancing aqueous solubility. Furthermore, it acts as a bioisostere for hydrogen, blocking metabolic oxidation at the ortho position, and serves as a pristine ¹⁹F NMR probe for metabolomic and binding assays[3].

-

3-Chloro Substituent: Chlorine provides critical steric bulk. When the carboxylic acid is converted into an amide, the steric clash from the 3-chloro group restricts the conformational flexibility of the amide bond, locking the molecule into a bioactive geometry required for kinase hinge-region binding[4].

-

5-Iodo Substituent: This is the synthetic "Achilles' heel" designed for controlled, late-stage functionalization. The C–I bond has a significantly lower bond dissociation energy than C–Cl and C–F, allowing for strictly orthogonal, site-selective palladium-catalyzed cross-coupling without the need for protecting groups[2].

Table 1: Physicochemical and Reactivity Profiling

| Substituent | Position | Electronic Effect | Approx. Bond Dissociation Energy | Primary Synthetic Utility |

| Fluorine | Ortho (C2) | Inductive EWG (-I) | ~130 kcal/mol | ¹⁹F NMR Probe, Metabolic stability |

| Chlorine | Meta (C3) | Steric bulk, weak EWG | ~96 kcal/mol | Conformational locking of adjacent amide |

| Iodine | Meta (C5) | Polarizable, weak EWG | ~65 kcal/mol | Site for Pd-catalyzed cross-coupling |

| Carboxyl | C1 | Strong EWG (-M, -I) | N/A | Anchor for amide bond formation |

Mechanistic Applications in Targeted Therapeutics

Aurora A Kinase Inhibition and MYC Degradation

Aurora A is a serine/threonine kinase critical for cell division, and its overexpression is heavily linked to oncogenesis. The 3-chloro-2-fluorobenzoyl moiety is a validated, highly potent pharmacophore for Aurora A inhibitors[3],[4].

By utilizing 3-chloro-2-fluoro-5-iodobenzoic acid, drug developers can attach the core scaffold to an aminopyrazole or pyrimidine base via amide coupling. The true power of this specific compound lies in the 5-iodo position , which allows researchers to explore the solvent-exposed region of the kinase active site via Suzuki or Sonogashira couplings[2]. Optimized derivatives of this scaffold have achieved half-maximal inhibitory concentrations (IC₅₀) as low as 3.5 nM[3]. Crucially, targeted inhibition of Aurora A kinase using these halogenated scaffolds leads to the downstream proteasomal degradation of MYC-family oncoproteins, a highly sought-after mechanism for cancer treatment[5].

Table 2: Comparative Kinase Inhibition Data (Aurora A)

| Compound Scaffold | Structural Modification | Aurora A IC₅₀ (nM) | Key Mechanistic Interaction |

| Unsubstituted Benzamide | None | >1000 | Weak hinge binding, high entropic penalty |

| 3-Chloro-2-fluorobenzamide | Baseline Pharmacophore | ~100 | Halogen bonding, locked conformation[4] |

| 5-Substituted-3-chloro-2-fluorobenzamide | Aryl extension via cross-coupling | 3.5 ± 0.29 | Deep pocket solvent-exposed interaction[3] |

Anticancer Benzothiadiazine Derivatives

Beyond kinase inhibition, halogenated benzoic acids are critical precursors for the synthesis of benzothiadiazine derivatives. Recent structure-activity relationship (SAR) studies have identified that highly functionalized, halogenated benzothiadiazines exhibit potent antineoplastic activity in cellular models of triple-negative breast cancer (TNBC) and prostate cancer, showing high selectivity over non-malignant cells[6],[7].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols for the orthogonal functionalization of 3-chloro-2-fluoro-5-iodobenzoic acid are designed as self-validating systems . Each step includes a distinct analytical checkpoint to confirm causality and success before proceeding.

Protocol A: Synthesis of 5-Functionalized Aurora A Inhibitor Precursors

Step 1: Amide Coupling (Activation & Aminolysis)

-

Methodology: Dissolve 3-chloro-2-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq), stirring for 15 minutes to form the active ester. Add the target amine pharmacophore (1.1 eq) and stir at room temperature for 4 hours[3].

-

Causality: HATU is selected over traditional carbodiimides (like EDC) because the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group accelerates the reaction and minimizes side reactions. This is critical to overcome the severe steric hindrance imposed by the ortho-fluorine and meta-chlorine atoms.

-

Self-Validation Check: Monitor by LC-MS. The target amide must display a distinct isotopic signature (M, M+2) due to the single chlorine atom, alongside the expected mass shift confirming the displacement of the hydroxyl group.

Step 2: Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

-

Methodology: Combine the iodinated amide intermediate (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat at 90°C for 12 hours[2].

-

Causality: The C–I bond at the 5-position is thermodynamically weaker than the C–Cl bond. Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and strictly preventing off-target oxidative addition at the 3-chloro site[2].

-

Self-Validation Check: ¹⁹F NMR spectroscopy. A successful cross-coupling at the 5-position alters the electronic environment of the aromatic ring, resulting in a distinct, quantifiable chemical shift of the 2-fluoro signal compared to the starting material.

Visualizations

Caption: Orthogonal functionalization workflow of 3-Chloro-2-fluoro-5-iodobenzoic acid.

Caption: Mechanism of action for Aurora A kinase inhibitors inducing MYC degradation.

Sources

- 1. 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3 | Benchchem [benchchem.com]

- 2. 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3 | Benchchem [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2021178485A1 - Pyrimidine compounds and their pharmaceutical uses - Google Patents [patents.google.com]

- 6. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

Predictive and Empirical Solubility Profiling of 3-Chloro-2-fluoro-5-iodobenzoic Acid Across Diverse Solvent Systems

Executive Summary

3-Chloro-2-fluoro-5-iodobenzoic acid (CAS: 1000162-09-3) is a highly functionalized polyhalogenated aromatic building block utilized extensively in advanced pharmaceutical and agrochemical synthesis[1]. Its complex substitution pattern presents unique physicochemical challenges. This technical whitepaper provides a comprehensive framework for understanding, predicting, and empirically determining the solubility of this compound across various solvent systems, bridging theoretical thermodynamics with rigorous analytical methodologies.

Physicochemical Profiling & Structural Causality

The solubility of any crystalline organic molecule is dictated by the thermodynamic balance between the energy required to disrupt its crystal lattice (enthalpy of fusion) and the energy released upon solvation. For 3-Chloro-2-fluoro-5-iodobenzoic acid, its structural features heavily dictate both parameters:

-

Halogen Inductive Effects & Acidity: The highly electronegative 2-fluoro and 3-chloro substituents exert a profound electron-withdrawing inductive (-I) effect[2]. This significantly increases the acidity of the carboxylic acid group compared to an unsubstituted benzoic acid core (pKa ~4.2)[3]. The predicted pKa of this heavily halogenated molecule is approximately 2.0–2.5, meaning it will readily ionize in mildly acidic to neutral aqueous environments, drastically altering its solubility profile.

-

Lipophilicity & Lattice Energy: The 5-iodo group introduces significant polarizability and mass, increasing the overall lipophilicity (LogP) of the molecule. However, heavy polyhalogenation also increases van der Waals interactions within the crystal lattice, raising the enthalpy of fusion ( ΔHfus ) and generally decreasing ideal solubility in non-polar solvents[4].

-

Photostability (Critical Constraint): Iodinated aromatic compounds are highly susceptible to photolytic dehalogenation. All solubility studies must be conducted in amber glassware to prevent light-induced homolytic cleavage of the carbon-iodine bond, which would artificially skew solubility measurements by introducing degradation products into the matrix.

Thermodynamic Solvation Mechanisms & Hansen Solubility Parameters

To predict the solubility of 3-Chloro-2-fluoro-5-iodobenzoic acid, we apply the Hansen Solubility Parameter (HSP) framework. This model divides the total cohesive energy of a liquid into three components: dispersion forces ( δd ), polar interactions ( δp ), and hydrogen bonding ( δh )[5].

Because the molecule possesses a carboxylic acid group, it acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., toluene or hexane), the molecule will predominantly exist as a hydrogen-bonded dimer, which severely limits its solubility[6]. Conversely, polar protic solvents (e.g., methanol) and polar aprotic solvents (e.g., DMSO or ethyl acetate) possess the necessary δp and δh parameters to disrupt these dimers and establish favorable solute-solvent interactions.

Table 1: Predicted Solubility Profile at 298.15 K

| Solvent | Solvent Class | Predicted Solubility | Primary Solvation Mechanism |

| Methanol | Polar Protic | High | Strong H-bond donor/acceptor; disrupts acid dimers. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong H-bond acceptor; high dielectric constant. |

| Ethyl Acetate | Polar Aprotic | Moderate-High | Dipole-dipole interactions; moderate H-bond acceptor. |

| Toluene | Non-polar | Low | Dispersion forces only; solute remains dimerized. |

| Hexane | Non-polar | Very Low | Severe polarity mismatch; unable to overcome lattice energy. |

| Water (pH 1.0) | Aqueous | Very Low | Hydrophobic repulsion of the polyhalogenated ring. |

| Water (pH 7.0) | Aqueous | High | Ionization to carboxylate salt; strong ion-dipole interactions. |

(Note: Predictions are extrapolated from the established thermodynamic behavior of heavily halogenated benzoic acids[6],[7].)

Thermodynamic cycle of crystalline dissolution and solvation.

Experimental Methodology: Self-Validating Solubility Determination

To obtain highly accurate, publication-grade solubility data, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard[7]. Gravimetric methods are inadequate for this specific compound, as they cannot differentiate between the intact molecule and potential photolytic degradation products.

Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess of crystalline 3-Chloro-2-fluoro-5-iodobenzoic acid to 5.0 mL of the target solvent in a 10 mL amber glass vial. Causality: The amber glass is an absolute requirement to prevent UV-induced degradation of the carbon-iodine bond.

-

Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a reciprocating shaker bath at a precisely controlled temperature (e.g., 298.15 ± 0.1 K).

-

Self-Validating Sampling: To mathematically prove thermodynamic equilibrium has been reached, take aliquots at 24 hours and 48 hours. Equilibrium is confirmed only if the concentration difference between the two time points is < 2%.

-

Phase Separation: Centrifuge the aliquots at 10,000 rpm for 15 minutes at the exact experimental temperature to pellet undissolved micro-crystals.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Do not use nylon or cellulose acetate filters with organic solvents like ethyl acetate or toluene; the membrane will dissolve or leach extractables, ruining the downstream HPLC analysis.

-

Quantification: Dilute the filtered aliquot volumetrically with the HPLC mobile phase and analyze via HPLC-UV against a validated multi-point calibration curve.

Self-validating shake-flask protocol for equilibrium solubility determination.

pH-Dependent Aqueous Solubility

For applications in biological systems or aqueous biphasic extractions, the solubility of 3-Chloro-2-fluoro-5-iodobenzoic acid is highly pH-dependent, governed by the Henderson-Hasselbalch equation.

At a pH significantly below its pKa (e.g., pH 1.0), the molecule exists entirely in its unionized, highly lipophilic state, resulting in minimal intrinsic solubility ( S0 ). As the pH increases above the pKa (~2.0–2.5), the molecule ionizes into its carboxylate form, drastically increasing the total solubility ( Stot ) via strong ion-dipole interactions with water.

Equation: Stot=S0(1+10pH−pKa)

When designing aqueous extraction or crystallization workflows for this intermediate, adjusting the pH is the most powerful thermodynamic tool for controlling its solubility and driving precipitation.

References

- Benchchem. 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3.

- Kinam Park. Hansen Solubility Parameters: A User's Handbook.

- PMC. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.

- Academia.edu. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Benchchem. Reactivity and Transformational Chemistry of 3 Chloro 2 Fluoro 5 Iodobenzoic Acid.

- ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.

- Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Stenutz. pKa values.

Sources

- 1. 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pKa values [stenutz.eu]

- 4. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kinampark.com [kinampark.com]

- 6. (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [academia.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-2-fluoro-5-iodobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3-Chloro-2-fluoro-5-iodobenzoic acid (CAS No. 1000162-09-3). As a polyhalogenated aromatic system, this compound serves as a highly versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring three different halogens and a carboxylic acid group, offers a rich platform for selective chemical transformations. This document elucidates the interplay of electronic and steric effects governing its reactivity, focusing on reactions at the carboxylic acid moiety and the regioselective functionalization of the aromatic ring. Detailed protocols for key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, are provided. Furthermore, the guide addresses the compound's thermal and photolytic stability, offering critical insights for safe handling, storage, and experimental design.

Molecular Structure and Physicochemical Properties

The Significance of Polyhalogenated Aromatic Scaffolds

Polyhalogenated aromatic compounds are of paramount importance in chemical research and development. The strategic incorporation of multiple halogen atoms onto an aromatic ring profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes them invaluable scaffolds in the design of novel pharmaceuticals and advanced materials.[1] The distinct electronic properties and reactivity of each halogen on a single ring, as seen in 3-Chloro-2-fluoro-5-iodobenzoic acid, enable a high degree of synthetic precision, allowing for the stepwise and selective introduction of diverse functional groups.[1]

Structural Features and Electronic Profile

The reactivity of 3-Chloro-2-fluoro-5-iodobenzoic acid is dictated by the combined electronic influence of its five substituents on the benzene ring.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution (EAS) through its negative inductive (-I) and negative resonance (-R) effects. It directs incoming electrophiles to the meta position.[2]

-

Halogens (-F, -Cl, -I): All halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which deactivates the ring towards EAS.[3] Conversely, they exhibit an electron-donating resonance effect (+R) by donating a lone pair of electrons to the π-system.[3] While this +R effect directs incoming electrophiles to the ortho and para positions, the inductive effect is dominant for halogens, resulting in overall deactivation.[3][4]

The confluence of these effects makes the aromatic ring electron-deficient and thus generally unreactive towards electrophilic attack. However, this electron deficiency enhances the acidity of the carboxylic acid and makes the ring susceptible to certain types of nucleophilic attack under specific conditions.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1000162-09-3 | |

| Molecular Formula | C₇H₃ClFIO₂ | [5] |

| Molecular Weight | 300.45 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥95% | [6] |

| InChI Key | XEKLXXFYOXTQJZ-UHFFFAOYSA-N | [5] |

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Chloro-2-fluoro-5-iodobenzoic acid lies in the differential reactivity of its functional groups, which allows for selective and predictable transformations.

Reactions of the Carboxylic Acid Group

The presence of three electron-withdrawing halogen atoms significantly increases the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2).[1] The halogens stabilize the resulting carboxylate anion (conjugate base) through their strong -I effect, facilitating deprotonation and resulting in a lower pKa value.[1]

The carboxylic acid group undergoes standard transformations such as esterification and amidation under typical conditions. For instance, conversion to the corresponding acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive intermediate for forming esters, amides, and other acid derivatives.[7]

Reactivity of the Aryl Halide Moieties: A Hierarchy of Reactivity

The most powerful feature of this molecule is the distinct reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and, consequently, the ease of oxidative addition to the palladium center follows a clear trend: C-I < C-Br < C-Cl < C-F .[8][9] This hierarchy is the cornerstone of its synthetic utility, allowing for highly selective functionalization at the C-I bond while leaving the C-Cl and C-F bonds intact.

Caption: Reactivity hierarchy of aryl halides in cross-coupling.

This selective reactivity makes the iodine atom at the 5-position a versatile synthetic handle for introducing new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The high reactivity of the C-I bond allows this coupling to proceed under relatively mild conditions, often at room temperature or with gentle heating, with excellent chemoselectivity.[10]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Chloro-2-fluoro-5-iodobenzoic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

-

Solvent: Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) via syringe.

-

Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 70-100 °C. Monitor the reaction progress by TLC or LC-MS.[10][11]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Acidify the aqueous phase with 1M HCl to protonate the carboxylic acid and extract the product into the organic layer.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[11]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is exceptionally efficient with aryl iodides and can often be performed at room temperature.[8][12] This provides a direct route to installing an alkyne moiety, a valuable functional group for further transformations or for its role in pharmacophores.

Experimental Protocol: Selective Sonogashira Coupling

-

Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-Chloro-2-fluoro-5-iodobenzoic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable degassed solvent (e.g., THF, DMF).

-

Reagent Addition: Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.) followed by the dropwise addition of the terminal alkyne (1.1-1.3 eq.).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC or LC-MS.[8][13]

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an appropriate organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a brine wash. Dry the organic layer, concentrate, and purify the product by column chromatography.

While the aromatic ring is electron-deficient, it is not strongly activated for classical SNAr reactions, which typically require powerful electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[14][15][16] Substitution of the halogens via an SNAr mechanism would likely require harsh conditions (high temperature, strong nucleophiles) and may suffer from a lack of selectivity.

Stability Profile

A thorough understanding of the stability of 3-Chloro-2-fluoro-5-iodobenzoic acid is crucial for its safe and effective use.

Thermal Stability and Decomposition

Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, though this often requires harsh conditions.[1] Studies on similar compounds like p-chlorobenzoic acid indicate that thermal decomposition can occur, with the stability being influenced by the solvent and other substituents.[17] For 3-Chloro-2-fluoro-5-iodobenzoic acid, the primary thermal decomposition pathway is expected to be decarboxylation, yielding 1-chloro-2-fluoro-5-iodobenzene and CO₂. Further fragmentation of the aromatic ring would occur at significantly higher temperatures.[18]

Caption: Generalized workflow for thermal stability analysis.

Hypothetical Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Chloro-2-fluoro-5-iodobenzoic acid into a tared TGA pan (alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: Equilibrate the sample at 30 °C for 5 minutes. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of the first major mass loss event likely corresponds to the beginning of decarboxylation.

Photostability

Aromatic iodides are known to be sensitive to light, particularly UV radiation. The C-I bond is the weakest of the carbon-halogen bonds present and can undergo homolytic cleavage upon absorption of sufficient energy, leading to the formation of radical species and subsequent degradation. Iodinated compounds can also facilitate the production of reactive oxygen species, which may further promote photobleaching.[19][20] Therefore, it is critical to protect this compound from light.

Recommended Storage and Handling

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | To minimize thermal degradation over long-term storage. |

| Atmosphere | Store under an inert atmosphere (Ar or N₂) if possible. | To prevent potential oxidative degradation. |

| Light | Store in an amber vial or in the dark. | To prevent photolytic cleavage of the C-I bond. |

| Incompatibilities | Strong oxidizing agents, strong bases. | Standard precautions for a substituted benzoic acid. |

Synthesis and Spectroscopic Characterization

Plausible Synthetic Routes

The synthesis of polysubstituted aromatic compounds like this requires a carefully planned, sequential approach to ensure correct regiochemistry.[1] A common and effective strategy involves a diazotization-iodination sequence starting from a corresponding amino-substituted precursor.[1]

Caption: A plausible retrosynthetic pathway for the target molecule.

This approach leverages the directing effects of the substituents at each step to install the iodo group at the desired C5 position.

Spectroscopic Data

-

¹H NMR: The spectrum would show two doublets in the aromatic region, corresponding to the two vicinal protons on the ring. The chemical shifts and coupling constants would be influenced by the surrounding halogen substituents.

-

¹⁹F NMR: A singlet would be observed for the fluorine atom, with its chemical shift providing information about the electronic environment.

-

¹³C NMR: Seven distinct signals would be expected: one for the carboxyl carbon and six for the aromatic carbons. The signals for the carbons bonded to the halogens would show characteristic shifts and potentially C-F coupling.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 300 (for the most common isotopes), with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion

3-Chloro-2-fluoro-5-iodobenzoic acid is a synthetically valuable building block characterized by a clear hierarchy of reactivity among its functional groups. The high reactivity of the C-I bond enables selective palladium-catalyzed cross-coupling reactions, providing a gateway to a wide array of complex molecular architectures. The electron-withdrawing nature of the substituents enhances the acidity of the carboxylic acid but renders the aromatic ring largely inert to electrophilic substitution. From a stability perspective, the compound is sensitive to light and should be stored accordingly. A comprehensive understanding of these reactivity and stability profiles is essential for researchers and drug development professionals to fully exploit the synthetic potential of this versatile intermediate while ensuring safe and reproducible experimental outcomes.

References

- Benchchem. (n.d.). 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3.

- Wikipedia. (2024). Sonogashira coupling.

- Aakash Institute. (n.d.). Effect of Halogens on Benzene Ring.

- Chemistry Steps. (2024, January 25). Halogenation of Benzene.

- ResearchGate. (n.d.). Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- PMC. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.

- Chemguide. (n.d.). The halogenation of benzene - electrophilic substitution.

- Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.

- Chemistry LibreTexts. (2023, January 22). The Halogenation of Benzene.

- Study Mind. (2022, April 19). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry).

- Benchchem. (n.d.). Minimizing dehalogenation in Suzuki coupling of 5-Bromo-2-iodobenzoic acid.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions.

- PMC. (2025, December 4). Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens.

- Unknown Source. (2025, October 17).

- PMC. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....

- ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid.

- PubMed. (2024, August 6). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids.

- Benchchem. (n.d.). A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3.

- J-STAGE. (1960). Thermal Decarboxylation of p-Chlorobenzoic Acid.

- Fluorochem. (n.d.). 3-CHLORO-2-FLUORO-5-IODOBENZOIC ACID.

- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.

- PMC. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

- NIST Technical Series Publications. (1974). The enthalpies of combustion and formation of the mono-chlorobenzoic acids.

- OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution.

- PMC. (n.d.). The Enthalpies of Combustion and Formation of the Mono-chlorobenzoic Acids.

- ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Avantor. (n.d.). 1 result for 3-Chloro-2-fluoro-5-iodobenzoic acid.

- ResearchGate. (n.d.). The thermal decomposition of benzoic acid.

- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

- ResearchGate. (2025, August 10). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.

- ACS Publications. (2022, May 9). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives.

- ACS Publications. (2022, January 21). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+.

- Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.

- Beilstein Journal of Organic Chemistry. (2010, August 18). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Retrieved from Beilstein Journal of Organic Chemistry.

- Benchchem. (n.d.). In-depth Technical Guide: 3-Fluoro-5-iodobenzamide.

- Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.

Sources

- 1. 3-Chloro-2-fluoro-5-iodobenzoic acid | 1000162-09-3 | Benchchem [benchchem.com]

- 2. theusajournals.com [theusajournals.com]

- 3. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. avantorsciences.com [avantorsciences.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 16. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 17. academic.oup.com [academic.oup.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

safety, handling, and MSDS for 3-Chloro-2-fluoro-5-iodobenzoic acid

Title: Safety, Handling, and Material Safety Data Sheet (MSDS) for 3-Chloro-2-fluoro-5-iodobenzoic Acid: A Comprehensive Technical Guide

Executive Summary

3-Chloro-2-fluoro-5-iodobenzoic acid (CAS: 1000162-09-3) is a highly functionalized, polyhalogenated aromatic compound. Its strategic substitution pattern—featuring chlorine, fluorine, and iodine atoms alongside a carboxylic acid moiety—makes it a critical building block in advanced organic synthesis. It is heavily utilized in the development of Aurora A inhibitors for cancer therapy, fluoroquinolone antibiotics, and advanced materials such as metal-organic frameworks (MOFs) and liquid crystals[1]. However, the same structural features that confer its chemical versatility also dictate its stringent hazard profile. This whitepaper provides an in-depth, mechanistically grounded guide to the safe handling, storage, and emergency management of this compound.

Chemical Identity & Physical Properties

To establish a baseline for safe handling, the physicochemical properties of 3-Chloro-2-fluoro-5-iodobenzoic acid must be understood. The presence of three distinct halogens significantly increases the molecular weight and lipophilicity compared to unsubstituted benzoic acid.

| Property | Value / Description |

| Chemical Name | 3-Chloro-2-fluoro-5-iodobenzoic acid |

| CAS Number | 1000162-09-3[1] |

| Molecular Formula | C7H3ClFIO2[2] |

| Molecular Weight | 300.45 g/mol [1] |

| Physical State | Solid |

| Storage Conditions | 4°C, protect from light, sealed in dry conditions |

| InChI Key | XEKLXXFYOXTQJZ-UHFFFAOYSA-N[1] |

Hazard Identification & GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Chloro-2-fluoro-5-iodobenzoic acid is classified as a hazardous substance requiring specific precautionary measures.

-

Signal Word: Warning

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Mechanistic Toxicology & Biological Reactivity

Expertise & Experience Insight: As a Senior Application Scientist, I emphasize that understanding why a chemical is hazardous is far more effective than rote memorization of safety codes. The toxicity and irritation profile of 3-Chloro-2-fluoro-5-iodobenzoic acid is a direct consequence of its molecular architecture:

-

Lipophilicity and Dermal Penetration (H315): The heavy halogenation (Cl, F, I) significantly increases the lipophilicity (LogP) of the aromatic ring[3]. This allows the molecule to partition more readily into the lipid-rich stratum corneum of the skin compared to unhalogenated benzoic acid, exacerbating localized inflammatory responses and dermal toxicity[4].

-

Proton Donation and Mucosal Irritation (H319, H335): The carboxylic acid group acts as a proton donor. Upon contact with the aqueous environment of mucosal membranes (eyes, respiratory tract), it causes localized pH shifts, leading to acute irritation and cellular damage.

-